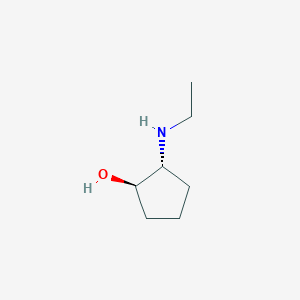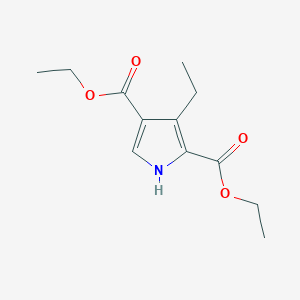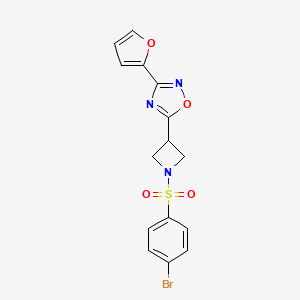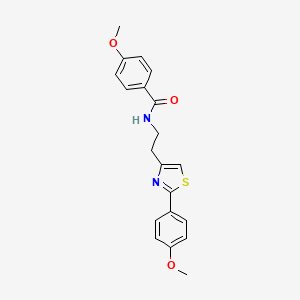
rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol: is a chiral compound with a cyclopentane ring substituted with an ethylamino group and a hydroxyl group The “rac-” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.
Step 1 Formation of the Amino Alcohol: Cyclopentanone undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the ethylamino group.
Step 2 Stereoselective Reduction: The intermediate is then subjected to stereoselective reduction to introduce the hydroxyl group at the 1-position, yielding rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol.
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and specific reaction conditions are fine-tuned to ensure high stereoselectivity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo further reduction to form different derivatives, depending on the reducing agents used.
Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, or Jones reagent.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of 2-(ethylamino)cyclopentanone.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Chiral Synthesis: Used as a chiral building block in the synthesis of more complex molecules.
Catalysis: Potential use in asymmetric catalysis due to its chiral nature.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: Investigated for binding to specific receptors in biological systems.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals due to its bioactivity.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds and electrostatic interactions, while the hydroxyl group can participate in additional hydrogen bonding, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-(methylamino)cyclopentan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
(1R,2R)-2-(propylamino)cyclopentan-1-ol: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol is unique due to its specific combination of an ethylamino group and a hydroxyl group on a cyclopentane ring, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
1354425-29-8; 1845825-51-5 |
|---|---|
Molekularformel |
C7H15NO |
Molekulargewicht |
129.203 |
IUPAC-Name |
(1R,2R)-2-(ethylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-2-8-6-4-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
UBDXCTQZLNZRCF-RNFRBKRXSA-N |
SMILES |
CCNC1CCCC1O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2619346.png)
![N-(2,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2619348.png)
![2-bromo-5-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2619349.png)
![N-(2,5-dimethylphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2619350.png)
![N-(3-chlorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2619352.png)
![5-((1-hydroxybutan-2-yl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619355.png)

![2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2619357.png)



![3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2619361.png)
![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2619364.png)
